![molecular formula C6H8NO6P B12575006 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid CAS No. 185106-61-0](/img/structure/B12575006.png)
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a hydroperoxy(hydroxy)phosphoryl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Análisis De Reacciones Químicas
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the hydroperoxy group, converting it to a hydroxyl group.
Substitution: The phosphoryl group can participate in substitution reactions, leading to the formation of different phosphorylated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism by which 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative stress. The phosphoryl group can interact with enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cellular metabolism and gene expression, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
4-{[Hydroxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid: Lacks the hydroperoxy group, resulting in different reactivity and biological activity.
4-{[Hydroperoxy(methyl)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
185106-61-0 |
|---|---|
Fórmula molecular |
C6H8NO6P |
Peso molecular |
221.10 g/mol |
Nombre IUPAC |
4-[[hydroperoxy(hydroxy)phosphoryl]methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H8NO6P/c8-6(9)5-1-4(2-7-5)3-14(11,12)13-10/h1-2,7,10H,3H2,(H,8,9)(H,11,12) |
Clave InChI |
ICYRFXNWNZQJDD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1CP(=O)(O)OO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


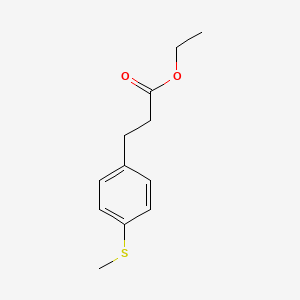
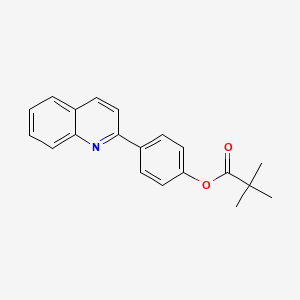
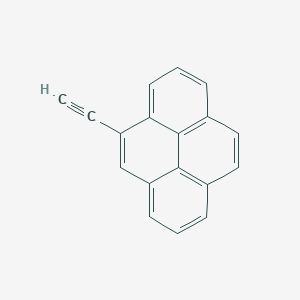
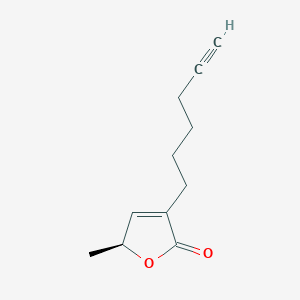

![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
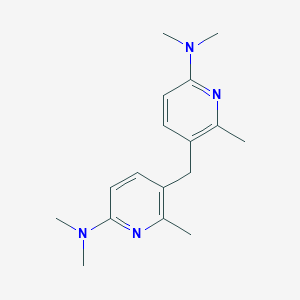
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)

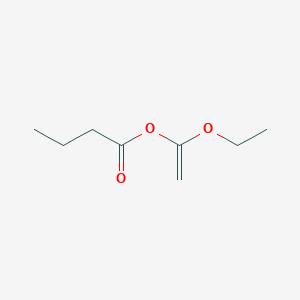
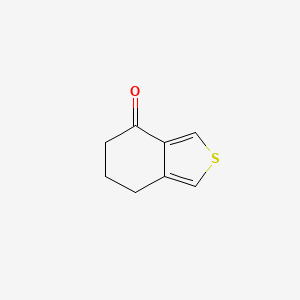
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
